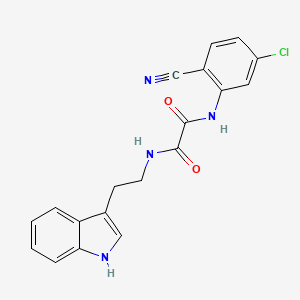

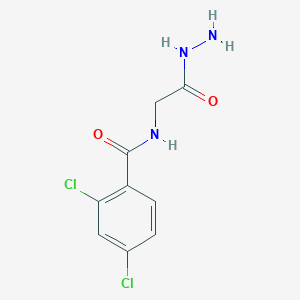

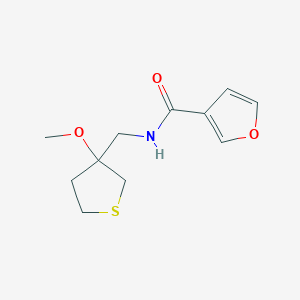

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a chlorinated phenyl ring, which is often seen in various synthetic compounds. The presence of the oxalamide group suggests that this compound could have interesting chemical and biological properties .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Synthesis and Urease Inhibition : A study described the synthesis of indole-based hybrid oxadiazole scaffolds, including N1-(2-(1H-indol-3-yl)ethyl) derivatives, which showed significant in vitro inhibitory potential against the urease enzyme. These compounds are considered potential therapeutic agents in drug designing programs (Nazir et al., 2018).

Chemical Transformations

- Acid-catalyzed Rearrangement : Research on the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, revealed novel methods for producing these compounds. This approach offers a new useful formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biochemical and Medicinal Chemistry

- Allosteric Modulation of CB1 Receptor : A study on indole-2-carboxamides, closely related to the N1-(2-(1H-indol-3-yl)ethyl) structure, identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research provides insights into the development of potent CB1 allosteric modulators (Khurana et al., 2014).

Spectroscopic Analysis and Biological Activity

- Spectroscopic and Biochemical Studies : Manganese(II), oxovanadium(V), and dioxomolybdenum(VI) complexes with derivatives similar to N1-(2-(1H-indol-3-yl)ethyl) were synthesized and characterized. These complexes exhibited antimicrobial properties, highlighting their potential in medicinal applications (Garg et al., 2006).

Experimental Studies on Related Compounds

- Antimicrobial Activity : A study focused on synthesizing, characterizing, and assessing the antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, which shares structural similarities with N1-(2-(1H-indol-3-yl)ethyl) derivatives. This research contributes to the understanding of the antimicrobial properties of indole derivatives (Prasad, 2017).

Safety And Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWZOKXPXGPOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)

![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)